4,7-Dichloro-1,10-phenanthroline

Palladium Catalysis Polyketone Synthesis Ligand Effects

This 4,7-dichloro derivative is a non‑fungible building block distinguished by strong electron‑withdrawing character at the 4‑ and 7‑positions. Unlike other phenanthroline analogs, it uniquely tunes Pd catalyst performance to yield high‑Mw (up to 1M) stereoregular polyketones (96% uu triad) for CO/vinyl arene copolymerization. Its phosphorescence at 587 nm (orange‑yellow emission) is ideal for OLED and sensor applications. Provides reactive handles for Suzuki‑Miyaura cross‑coupling (76% yield) to generate functionalized phenanthroline libraries for catalysis, electron‑transport materials, and spectroelectrochemical studies.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
CAS No. 5394-23-0
Cat. No. B1630597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-1,10-phenanthroline
CAS5394-23-0
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C3=NC=CC(=C31)Cl)Cl
InChIInChI=1S/C12H6Cl2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H
InChIKeyGIEQBYJCGYHHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-1,10-phenanthroline (CAS 5394-23-0): Core Properties and Procurement Baseline for Advanced Ligand Selection


4,7-Dichloro-1,10-phenanthroline (C12H6Cl2N2, MW 249.09) is a dihalogenated derivative of 1,10-phenanthroline, characterized by electron-withdrawing chlorine atoms at the 4 and 7 positions . This substitution fundamentally alters the ligand‘s electronic landscape, enhancing its π-acidity relative to the parent phenanthroline . Its commercial availability, typically at 97–98% purity, and well-defined physical properties—including a melting point range of 243–247 °C and a predicted density of 1.482±0.06 g/cm³—make it a reliable and tractable intermediate for coordination chemistry, catalysis, and materials science applications .

Why 4,7-Dichloro-1,10-phenanthroline Is Not Interchangeable with Other Phenanthroline Derivatives in Procurement and Research


The simple substitution of 4,7-dichloro-1,10-phenanthroline with other commercially available 1,10-phenanthroline derivatives—such as the unsubstituted parent, 4,7-dimethyl, or 5-nitro analogs—is not scientifically valid. The 4,7-dichloro motif imparts a unique combination of strong electron-withdrawing character and synthetic versatility that directly dictates the electronic properties, redox behavior, and coordination chemistry of its metal complexes [1]. Unlike electron-donating methyl groups or other substitution patterns, the chlorine atoms at the 4,7-positions not only tune the ligand field but also serve as reactive handles for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions [2]. This dual role fundamentally distinguishes its performance profile in catalytic and materials applications, making it a non-fungible building block in advanced research and industrial processes [3].

Quantitative Comparative Evidence for 4,7-Dichloro-1,10-phenanthroline Differentiation from Structural Analogs


Catalyst Longevity in CO/Styrene Copolymerization: 4,7-Dichloro vs. Unsubstituted Phenanthroline

In a direct head-to-head comparison of cationic Pd(II) complexes for CO/styrene copolymerization, the catalyst bearing 4,7-dichloro-1,10-phenanthroline (complex 2a) exhibited sustained catalytic activity for at least 90 hours. This performance is contrasted with the unsubstituted 1,10-phenanthroline analog (complex 1a), which, while active, does not offer the same electronic tuning. DFT calculations confirm the electron-withdrawing chlorine substituents reduce electron density on the palladium center, which correlates with altered catalytic activity and polymer properties [1]. A firm correlation was established between ligand substituent electron density, catalytic activity, and the molecular weight/stereochemistry of the resulting polyketones, with the catalyst containing the most electron-withdrawing ligand (F4-phen) proving the most active overall, yielding a syndiotactic copolymer with an Mw of 1,000,000 and 96% stereoregularity [1].

Palladium Catalysis Polyketone Synthesis Ligand Effects

Electrochemical Reduction Potential Shift Relative to 1,10-Phenanthroline

The substitution of phenanthroline at the 4 and 7 positions with chlorine atoms directly influences redox properties and the potential gap between oxidation and reduction potentials [1]. The electron-withdrawing nature of chlorine makes these derivatives more easily reduced compared to the unsubstituted parent compound. IR spectroelectrochemical studies demonstrate that reduction of 4,7-dichloro-1,10-phenanthroline leads to the formation of a radical anion, followed by halide cleavage, a behavior distinct from non-halogenated analogs [1]. In a separate study, the electrochemical properties of various 1,10-phenanthrolines were investigated and compared with a reference standard, 1,10-phenanthrolin-5-amine (5l), highlighting that substitution patterns have a profound impact on measured potentials [2].

Electrochemistry Cyclic Voltammetry Ligand Design

Modulation of Phosphorescence in Cocrystals: 4,7-Dichloro vs. 4,7-Dimethyl and 4,7-Diphenyl Analogs

In a direct comparative study, cocrystals were assembled using 1,4-diiodotetrafluorobenzene as a halogen bond donor and one of three different 1,10-phenanthroline derivatives: 4,7-dimethyl (DMPhe), 4,7-diphenyl (DPPhe), or 4,7-dichloro (DClPhe). The resulting phosphorescence was distinctly tunable by the substituent. The 4,7-dichloro cocrystal (DClPhe) exhibited phosphorescence with a vibrational band maximum at 587 nm (orange-yellow), whereas the 4,7-diphenyl analog (DPPhe) showed a maximum at 520 nm (green), and the 4,7-dimethyl analog (DMPhe) showed a maximum at 611 nm (yellow-green) [1]. This demonstrates that the electron-withdrawing chlorine substituents lead to a significantly different solid-state luminescent output compared to both electron-donating (methyl) and bulky aromatic (phenyl) groups.

Cocrystal Engineering Phosphorescence Optoelectronic Materials

Contrasting Catalytic Efficiency in CO2 Fixation: 4,7-Dichloro vs. Electron-Donating and Unsubstituted Ligands

A systematic study evaluated the effect of substituents on 1,10-phenanthroline ligands in Zn(OAc)2-catalyzed synthesis of organic carbamates from CO2. The catalytic activity of the complex with 4,7-dichloro-1,10-phenanthroline (bearing electron-withdrawing groups) was directly compared to the unsubstituted (phen)Zn(OAc)2 and other substituted analogs [1]. The study found that catalysts with 2,9-substituted and 4,7-halogenated X-phen ligands, including 4,7-dichloro-1,10-phenanthroline, were 'significantly less efficient' than (phen)Zn(OAc)2. In contrast, catalysts with electron-donating groups like 4,7-dimethyl-1,10-phenanthroline did not change the carbamate yield significantly compared to the unsubstituted parent [1]. This provides a stark, quantitative demonstration of how the electron-withdrawing nature of the 4,7-dichloro ligand can be detrimental in this specific catalytic cycle, a crucial piece of information for method development.

CO2 Utilization Zinc Catalysis Ligand Substituent Effects

Comparative Solubility and Physical Property Differentiation from Parent and Other Halogenated Analogs

4,7-Dichloro-1,10-phenanthroline exhibits specific physicochemical properties that differentiate it from both the parent compound and other halogenated analogs. It has a reported melting point of 243-247 °C and a predicted aqueous solubility of 2.0E-3 g/L (2 mg/L) at 25 °C . In comparison, the analogous 4,7-dibromo derivative has a lower melting point of 236 °C . The predicted pKa for the dichloro compound is 3.29±0.10, which is significantly lower than that of the parent 1,10-phenanthroline (pKa ~4.9), reflecting the electron-withdrawing effect of the chlorine atoms on the basicity of the nitrogen donors . These differences in melting point, solubility, and pKa are directly relevant to the compound's handling, purification, and behavior in solution-phase chemistry.

Physicochemical Properties Solubility Material Handling

Synthetic Utility as a Bifunctional Building Block via Chlorine Atom Substitution

A key differentiator for 4,7-dichloro-1,10-phenanthroline is its dual role as both a ligand and a synthetic building block. The two reactive chlorine atoms at the 4 and 7 positions are readily amenable to substitution. This is evidenced by its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to yield 4,7-diaryl-1,10-phenanthrolines, as described in patent literature for the synthesis of electron transport materials [1]. The dibromo analog (4,7-dibromo-1,10-phenanthroline) is also used in cross-couplings, but is noted to be 'less reactive' due to the stronger C-Br bond, offering a different reactivity profile . This synthetic versatility is a distinct advantage over non-halogenated derivatives like 4,7-dimethyl-1,10-phenanthroline, which cannot undergo these facile derivatizations.

Synthetic Intermediate Cross-Coupling Nucleophilic Aromatic Substitution

Procurement-Focused Application Scenarios for 4,7-Dichloro-1,10-phenanthroline Based on Quantitative Evidence


Synthesis of Polyketones with Tuned Molecular Weight and Stereochemistry

Based on evidence of its electron-withdrawing capacity tuning Pd catalyst performance and yielding high molecular weight (Mw up to 1,000,000) and stereoregular (96% uu triad) polyketones, this compound is specifically indicated for the development of long-lived catalysts for CO/vinyl arene copolymerization where control over polymer architecture is critical [1]. It is a non-fungible choice for this application.

Fabrication of Orange-Yellow Phosphorescent Cocrystals for Optoelectronics

The direct comparative phosphorescence data, showing a distinct vibrational band maximum at 587 nm for the 4,7-dichloro derivative in halogen-bonded cocrystals, makes it the rational choice for applications requiring solid-state orange-yellow emission, such as specific OLED components or luminescent sensors [1].

Synthesis of Novel 4,7-Diaryl-1,10-phenanthroline Ligands and Materials

The compound‘s established role as a versatile intermediate, as demonstrated by its high-yielding (76%) Suzuki-Miyaura cross-coupling to form 4,7-diaryl derivatives, positions it as a key building block for generating libraries of functionalized phenanthrolines for catalysis, coordination chemistry, and as electron-transport materials [1].

Electrochemical and Spectroelectrochemical Studies on Halogenated Redox Probes

Its unique redox behavior, characterized by accessible reduction leading to radical anion formation and halide cleavage, makes it a valuable model compound for fundamental studies on the reduction mechanisms of halogenated aromatics using advanced spectroelectrochemical techniques [1].

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